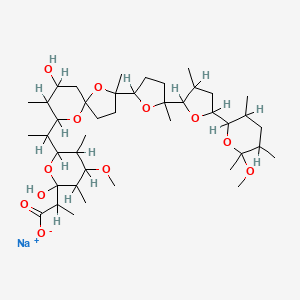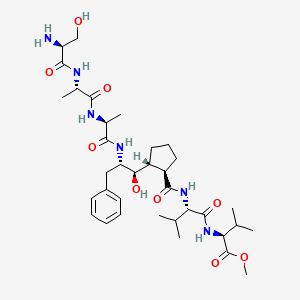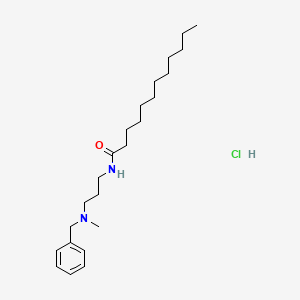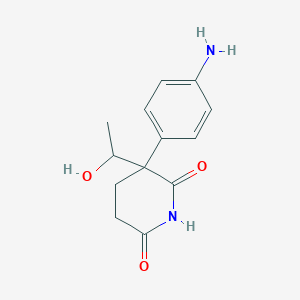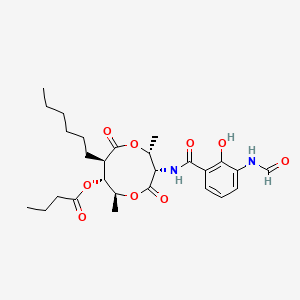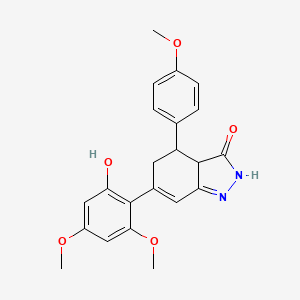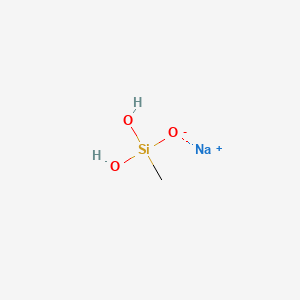
Sodium methylsilanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium methylsilanetriol is an organosilicon compound with the chemical formula CH3Si(OH)3Na. It is a derivative of methylsilanetriol, where the hydrogen atom in the hydroxyl group is replaced by a sodium ion. This compound is known for its applications in various fields, including cosmetics, agriculture, and electronics, due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium methylsilanetriol can be synthesized through the hydrolysis of methyltrichlorosilane (CH3SiCl3) in the presence of water, followed by neutralization with sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_3 + 3\text{HCl} ] [ \text{CH}_3\text{Si(OH)}_3 + \text{NaOH} \rightarrow \text{CH}_3\text{Si(OH)}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of methyltrichlorosilane, followed by the addition of sodium hydroxide to neutralize the resulting hydrochloric acid. This process is typically carried out in a controlled environment to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium methylsilanetriol undergoes various chemical reactions, including:
Hydrolysis and Condensation: Under acidic or basic conditions, it can hydrolyze to form silanols, which can further condense to form siloxanes.
Substitution Reactions: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water and catalysts such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Condensation: Acidic or basic conditions to promote the formation of siloxane bonds.
Major Products Formed:
Siloxanes: Linear or cyclic siloxanes are formed through condensation reactions.
Substituted Silanols: Various substituted silanols can be synthesized depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium methylsilanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and siloxane polymers.
Biology: Investigated for its potential role in enhancing the bioavailability of silicon in biological systems.
Medicine: Explored for its use in silicon supplements to support bone and connective tissue health.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form durable siloxane bonds
Mecanismo De Acción
The mechanism of action of sodium methylsilanetriol involves its ability to hydrolyze and condense to form siloxane bonds. These reactions are facilitated by the presence of water and catalysts, leading to the formation of stable siloxane networks. In biological systems, it is believed to enhance the bioavailability of silicon, which is essential for the synthesis of collagen and other connective tissue components .
Comparación Con Compuestos Similares
Methylsilanetriol (CH3Si(OH)3): The parent compound, which lacks the sodium ion.
Sodium Silicate (Na2SiO3): Another sodium-containing silicon compound with different chemical properties and applications.
Tetraethyl Orthosilicate (TEOS): A silicon compound used as a precursor for silica synthesis.
Uniqueness: Sodium methylsilanetriol is unique due to its combination of organosilicon and sodium properties, making it highly soluble in water and useful in various applications where both silicon and sodium are beneficial .
Propiedades
Número CAS |
4493-34-9 |
|---|---|
Fórmula molecular |
CH5NaO3Si |
Peso molecular |
116.12 g/mol |
Nombre IUPAC |
sodium;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/CH5O3Si.Na/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1 |
Clave InChI |
LYBFGZZXTTYWGW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](O)(O)[O-].[Na+] |
Descripción física |
Liquid 30% Aqueous solution: Clear liquid; [Gelest MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


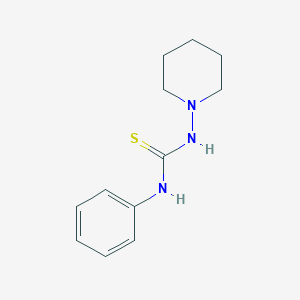
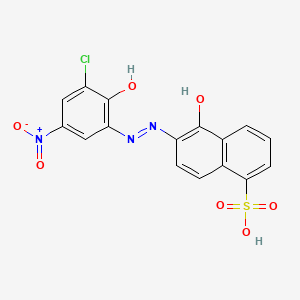

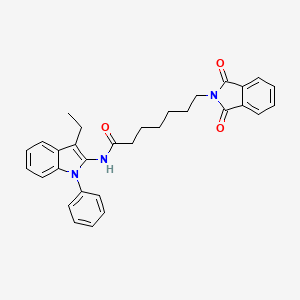
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)

